2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-3-5-1-2-8-7(5)9-4-6/h3-4,10H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJMGGJATZEZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Studies
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolopyridine Ring System
The reactivity of the pyrrolopyridine ring system in 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol is influenced by the interplay of the electron-rich pyrrole (B145914) moiety and the pyridine (B92270) ring. While the parent aromatic 7-azaindole (B17877) undergoes electrophilic aromatic substitution (SEAr) predominantly at the C3 position, the reactivity of the 2,3-dihydro derivative is altered by the saturated pyrrolidine (B122466) ring. rsc.org
Electrophilic Substitution: The pyridine ring, particularly when activated by the hydroxyl group at the C5 position, is susceptible to electrophilic attack. However, the specific regioselectivity on the 2,3-dihydro system is subject to the reaction conditions and the nature of the electrophile. For the aromatic 1H-pyrrolo[2,3-b]pyridine, reactions such as nitration, nitrosation, bromination, and iodination have been shown to occur primarily at the 3-position. rsc.org In one instance, a highly regioselective bromination of a 4-chloro-3-nitro-7-azaindole intermediate at the C5 position has been reported, highlighting the influence of existing substituents on the regiochemical outcome of electrophilic substitution. researchgate.net
Nucleophilic Substitution: The pyridine ring of the 7-azaindole nucleus is generally electron-deficient and can be susceptible to nucleophilic attack, especially when substituted with good leaving groups. While specific examples of nucleophilic substitution on the this compound core are not extensively documented in the provided search results, the general principles of nucleophilic aromatic substitution (SNAr) on pyridine rings would apply. The presence of activating groups, such as a nitro group, would facilitate such reactions.
Functional Group Interconversions
Functional group interconversions are fundamental in modifying the properties of the this compound scaffold. A key functional handle on this molecule is the C5-hydroxyl group.
A prominent example of the derivatization of this hydroxyl group is its conversion to an ether linkage. This is a critical step in the synthesis of the BCL-2 inhibitor, Venetoclax. In this synthesis, the hydroxyl group of a 1H-pyrrolo[2,3-b]pyridin-5-ol derivative acts as a nucleophile in a substitution reaction, displacing a leaving group on another molecule to form an ether bond. This transformation is pivotal for connecting the pyrrolopyridine core to other fragments of the final drug molecule.
Other potential interconversions of the hydroxyl group could include its transformation into esters, carbonates, or other related functional groups, thereby modulating the molecule's physicochemical properties. The secondary amine within the dihydropyrrole ring also presents an opportunity for functionalization, such as N-acylation or N-alkylation, to introduce further diversity.
Exploration of Linker Modifications
The this compound scaffold can be incorporated into larger molecular constructs, such as bifunctional molecules, where a linker is used to connect it to another chemical entity. A prime example of such bifunctional molecules are Proteolysis Targeting Chimeras (PROTACs). cd-bioparticles.net PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.gov
A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects these two components. cd-bioparticles.net The nature of the linker—its length, rigidity, and composition—is a critical determinant of the efficacy of the PROTAC. nih.gov
While specific examples of linker modifications for this compound are not detailed in the provided search results, this scaffold could serve as a warhead (target protein ligand) in a PROTAC. In such a design, a linker would typically be attached to a suitable position on the pyrrolopyridine ring, often through the functional groups discussed earlier, such as the C5-hydroxyl group or the pyrrolidine nitrogen. The linker itself can be composed of various chemical moieties, including alkyl chains, polyethylene glycol (PEG) units, or more rigid structures. windows.net The systematic exploration of different linker types and attachment points is a key strategy in the optimization of bifunctional molecules.
Medicinal Chemistry and Biological Activity Research in Vitro/ex Vivo of 2,3 Dihydro 1h Pyrrolo 2,3 B Pyridin 5 Ol and Its Derivatives
General Therapeutic Potential and Pharmacological Classes
The pyrrolopyridine framework is a privileged scaffold in drug discovery, demonstrating significant potential across various therapeutic areas. Its structural similarity to endogenous purines and indoles allows it to interact with a wide range of biological targets, leading to its exploration in numerous pharmacological classes, especially in oncology.
The concept of bioisosterism, where one functional group or molecule is replaced by another with similar physical and chemical properties to produce a compound with comparable biological activity, is fundamental to the therapeutic importance of the pyrrolopyridine scaffold. This scaffold is recognized as a bioisostere of both indole (B1671886) and purine.
The classical bioisosteric replacement of a CH group in indole with a nitrogen atom results in the azaindole (pyrrolopyridine) structure. This substitution can alter physicochemical parameters such as steric, electrostatic, and hydrophobic interactions, potentially leading to improved pharmacological profiles. Similarly, nitrogen-containing fused heterocycles like pyrrolopyridine exhibit a structural analogy to the adenine base of DNA, positioning them as effective purine isosteres. This mimicry allows them to compete with ATP for the hinge region of the binding pocket in many enzymes, a key mechanism for kinase inhibition. While this can lead to non-selective kinase inhibition, a considerable degree of selectivity can be achieved by introducing various substituents onto the core scaffold.
The pyrrolopyridine scaffold is a versatile foundation for the construction of targeted therapeutic agents, particularly in the realm of oncology. epa.gov Researchers have been inspired to develop novel derivatives for cancer treatment due to their promising antitumor properties. researchgate.net The scaffold is a key component in numerous biologically active compounds, including those with antibiotic, anti-inflammatory, anti-viral, and anticancer properties. epa.govnih.gov
A significant area of exploration for pyrrolopyridine derivatives is in the development of protein kinase inhibitors. researchgate.net Kinases play a central role in regulating complex cellular processes, and their dysregulation is directly implicated in numerous diseases, including cancer. nih.gov The 1H-pyrrolo[2,3-b]pyridine core has been identified as a novel and concise scaffold for kinase inhibitors, noted for its low molecular mass and high ligand efficiency. rsc.org This has led to the development of derivatives targeting various kinases involved in cancer progression.
Receptor and Enzyme Modulation Studies
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively studied for their ability to modulate the activity of various receptors and enzymes, with a particular focus on protein kinases critical to oncogenic signaling pathways.
The pyrrolopyridine scaffold serves as an effective "hinge-binder" motif, interacting with the ATP-binding site of various kinases. This has prompted the design and synthesis of numerous derivatives with potent inhibitory activities against specific kinase targets.
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various tumors, making FGFRs an attractive target for cancer therapy. rsc.orgresearchgate.net A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as potent inhibitors of FGFR1, 2, and 3. rsc.orgresearchgate.net
In one study, structure-based design led to the optimization of a lead compound, resulting in the identification of compound 4h , which exhibited potent, pan-FGFR inhibitory activity. rsc.org The 1H-pyrrolo[2,3-b]pyridine nucleus of compound 4h was observed to form two crucial hydrogen bonds with the hinge region of FGFR1. rsc.org This compound demonstrated significantly improved activity over the initial lead compound. rsc.org
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
|---|---|---|---|
| Lead Compound 1 | 1900 | - | - |
| 4h | 7 | 9 | 25 |
The c-Mesenchymal-epithelial transition factor (c-Met) and Anaplastic Lymphoma Kinase (ALK) are receptor tyrosine kinases whose dysregulation is implicated in the development and metastasis of tumors. nih.gov Consequently, they are important therapeutic targets, and derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as inhibitors.
Research into novel c-Met inhibitors led to the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. One such derivative, compound 9 , displayed potent inhibition of c-Met kinase with an IC₅₀ value of 22.8 nM. In another study, a series of pyrrolo[2,3-b]pyridine derivatives bearing a pyridazinone moiety were synthesized, with compound 22g showing excellent activity against c-Met and favorable antiproliferative effects against several cancer cell lines. epa.gov
Derivatives of this scaffold have also been investigated as potent and selective inhibitors of ALK. Scaffold hopping and lead optimization efforts resulted in the discovery of 1H-pyrrolo[2,3-b]pyridine compounds with high potency and brain penetrability for potential use in elucidating the role of ALK in the central nervous system.
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 9 | c-Met | 22.8 |
G-Protein Coupled Receptor (GPCR) Agonism (e.g., GPR119)
G protein-coupled receptor 119 (GPR119) is expressed in the pancreas and intestine and is considered a promising target for the treatment of type 2 diabetes. nih.gov The discovery and optimization of novel GPR119 agonists have involved scaffolds related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol. One study described N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamide derivatives as potent GPR119 agonists. nih.gov Modification of the pyridylphthalimide motif of this series led to the identification of a potent and metabolically stable tool compound. nih.gov Similarly, 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines were also discovered to be effective GPR119 agonists. nih.gov
Anti-Proliferative and Cytotoxic Effects (In Vitro)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine scaffolds have demonstrated significant anti-proliferative and cytotoxic activity against a variety of human cancer cell lines in vitro. nih.govnih.gov These compounds have been a focus of cancer research due to their ability to inhibit tumor cell growth, often with high potency. nih.govrsc.org
The cytotoxic potential of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives has been assessed against a broad panel of human cancer cell lines.
One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. The lead compound, 4h, effectively inhibited the proliferation of the 4T1 breast cancer cell line. nih.govrsc.org
Another investigation into novel pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties evaluated their activity against several cell lines. nih.gov Compound 9e from this series showed the most potent cytotoxic effect against the A549 lung cancer cell line. nih.gov Other derivatives showed promising activity against MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon) cancer cells. nih.govekb.egmdpi.com
The table below summarizes the in vitro cytotoxic activity (IC50 values) of representative compounds from these studies against various cancer cell lines.
Table 2: In Vitro Cytotoxicity of Pyrrolopyridine and Pyrrolopyrimidine Derivatives Against Human Cancer Cell Lines
| Compound Series | Cell Line | Cancer Type | Representative IC50 (µM) |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines nih.gov | MCF-7 | Breast | 1.7 µg/ml (Compound 14a) |
| Pyrrolo[2,3-d]pyrimidines nih.gov | HepG-2 | Liver | 8.7 µg/ml (Compound 17) |
| Pyrrolo[2,3-d]pyrimidines nih.gov | A549 | Lung | > 50 µg/ml (Various Compounds) |
| Pyrrolo[2,3-d]pyrimidines nih.gov | HCT-116 | Colon | > 50 µg/ml (Various Compounds) |
| 7H-pyrrolo[2,3-d]pyrimidines ekb.eg | MDA-MB-231 | Breast | 3.20 |
| 7H-pyrrolo[2,3-d]pyrimidines ekb.eg | A549 | Lung | 17.4 |
| Pyrrolopyrimidines nih.gov | A549 | Lung | Strongest cytotoxicity (Compound 9e) |
| Pyrrolopyrimidines nih.gov | MCF-7 | Breast | Moderate cytotoxicity |
| Pyrrolo[2,3-b]pyridines nih.gov | 4T1 | Breast | Potent inhibition (Compound 4h) |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Research into the mechanisms underlying the anti-proliferative effects of these compounds indicates that they often induce apoptosis (programmed cell death). nih.gov Flow cytometry analysis has shown that treatment with active pyrrolo[2,3-d]pyrimidine derivatives leads to a significant increase in the percentage of late apoptotic cells and can cause cell cycle arrest at different phases. nih.gov
The induction of apoptosis is frequently mediated through the intrinsic, or mitochondrial, pathway. Western blot analysis of apoptosis markers in cancer cells treated with these compounds has revealed a reduction in the expression of the anti-apoptotic protein Bcl-2 and an enhancement in the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in initiating the apoptotic cascade. Furthermore, these compounds have been shown to increase the levels of cleaved caspase-9 and caspase-3, key executioner enzymes in the apoptotic process, as well as cleavage of PARP (poly (ADP-ribose) polymerase). nih.gov These findings suggest that the cytotoxic effects of these derivatives are achieved through the activation of the mitochondrial apoptotic pathway. nih.gov
Induction of Apoptosis
The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be effective in this regard. In one study, a series of these derivatives were synthesized and evaluated for their activity as fibroblast growth factor receptor (FGFR) inhibitors. Among them, compound 4h not only inhibited the proliferation of 4T1 breast cancer cells but also effectively induced apoptosis in this cell line. rsc.org This finding highlights the potential of this chemical class to eliminate cancer cells by activating their intrinsic death pathways.
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives can interfere with these processes. The same compound, 4h , which was found to induce apoptosis, also demonstrated significant inhibition of both migration and invasion of 4T1 breast cancer cells. rsc.org This dual action of inducing cell death and preventing metastasis makes such compounds particularly promising candidates for further development as anticancer agents.
Anti-Infective Investigations
The pyrrolo[2,3-b]pyridine core has also been a foundation for the development of agents to combat various infectious diseases.
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by the Leishmania parasite. A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which contain a related pyrrolopyridine core, were synthesized and evaluated for their efficacy against visceral leishmaniasis. One compound, 5m , exhibited potent in vitro antileishmanial activity, with an anti-amastigote IC50 value of 8.36 µM. In a subsequent in vivo evaluation in infected mice, this compound demonstrated a significant reduction in the parasite burden in both the liver (56.2% inhibition) and the spleen (61.1% inhibition).
Antibacterial and Antimycobacterial Potential
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. A high-throughput screening program identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents. researchgate.netnih.gov The most active molecule from this screening demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli. nih.gov While some reviews mention that pyrrolopyridines have been investigated as antimycobacterial agents, specific activity data for this compound derivatives against Mycobacterium species was not identified in the performed search. researchgate.net Other related scaffolds, such as pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have shown potent activity against Mycobacterium tuberculosis by inhibiting the cytochrome bc1 complex. researchgate.netacs.org
Antiviral Activity (e.g., SARS-CoV-2 Main Protease)
The main protease (MPro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drugs. A novel set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, which feature a pyrrolo-pyridine core, were designed and synthesized to target this enzyme. In vitro assays revealed that several of these derivatives exhibited potent anti-COVID-19 activity. Notably, compounds 21 , 23 , and 26 showed promising antiviral effects, with inhibition values of 95.92%, 92.92%, and 94.50% at a 10 µM concentration, respectively. These compounds are believed to exert their antiviral action by fitting into the binding pocket of the main protease.
Other Biological Activities
Beyond their anticancer and anti-infective properties, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of key cellular enzymes.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3. rsc.org Compound 4h was particularly effective, with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.org
ATM Kinase Inhibition: The ATM (Ataxia-Telangiectasia Mutated) kinase is a crucial enzyme for maintaining genomic stability and is a promising target in oncology. Researchers have rationally designed 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors. nih.gov Compound 25a emerged as a lead candidate with excellent selectivity and demonstrated potent synergistic antitumor efficacy when combined with the chemotherapy drug irinotecan. nih.gov
Data Tables
Table 1: Anticancer Activity of 1H-Pyrrolo[2,3-b]pyridine Derivative 4h
| Compound | Activity Type | Cell Line | Key Findings |
|---|---|---|---|
| 4h | Induction of Apoptosis | 4T1 (Breast Cancer) | Effectively induces programmed cell death. |
| 4h | Inhibition of Migration | 4T1 (Breast Cancer) | Significantly inhibits cancer cell movement. |
| 4h | Inhibition of Invasion | 4T1 (Breast Cancer) | Significantly inhibits cancer cell invasion. |
Table 2: Anti-Infective Activity of Pyrrolopyridine Derivatives
| Compound | Activity Type | Target Organism/Virus | Key Findings |
|---|---|---|---|
| 5m | Antileishmanial | Leishmania donovani | IC50 = 8.36 µM (amastigote); >55% parasite inhibition in vivo. |
| Unnamed | Antibacterial | E. coli | MIC = 3.35 µg/mL. |
| 21 | Antiviral (SARS-CoV-2) | SARS-CoV-2 Main Protease | 95.92% inhibition at 10 µM. |
| 23 | Antiviral (SARS-CoV-2) | SARS-CoV-2 Main Protease | 92.92% inhibition at 10 µM. |
| 26 | Antiviral (SARS-CoV-2) | SARS-CoV-2 Main Protease | 94.50% inhibition at 10 µM. |
Table 3: Other Biological Activities of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target | Activity | IC50 Values |
|---|---|---|---|
| 4h | FGFR1, FGFR2, FGFR3 | Kinase Inhibition | 7 nM, 9 nM, 25 nM |
| 25a | ATM Kinase | Kinase Inhibition | Highly selective; >700-fold over other PIKK family members. |
Compound Names
| Reference Name | Chemical Name |
| 4h | N-(3-((3,5-dimethoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylamide |
| 5m | N-(4-methoxyphenyl)-2-(1-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-4-yl)acetamide |
| 21, 23, 26 | Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives |
| 25a | Specific structure not detailed in the abstract |
Anti-inflammatory Properties
Derivatives of the broader pyrrolo[2,3-b]pyridine class have demonstrated notable anti-inflammatory effects in various in vitro and in vivo models. Research has shown that certain substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones possess oral anti-inflammatory activity. While these compounds did not show significant direct inhibition of cyclooxygenase (COX) and 5-lipoxygenase enzymes in vitro, they did exhibit an inhibitory effect on the in vivo production of prostaglandins and leukotrienes, key mediators of inflammation.
A study on a series of substituted pyrrolo[2,3-b]pyridine derivatives revealed significant anti-inflammatory activity comparable to the standard drug diclofenac. The anti-inflammatory effect was observed to increase over time, with a duration of action persisting for four hours after administration in a carrageenan-induced paw edema model in rats. This suggests a potential for sustained therapeutic benefit.
| Compound | 1 h | 2 h | 3 h | 4 h |
| Control | 0.55 ± 0.03 | 0.68 ± 0.04 | 0.85 ± 0.05 | 0.92 ± 0.06 |
| Diclofenac | 0.32 ± 0.02 (41.8%) | 0.35 ± 0.02 (48.5%) | 0.40 ± 0.03 (52.9%) | 0.42 ± 0.03 (54.3%) |
| Compound 3b | 0.40 ± 0.03 (27.3%) | 0.45 ± 0.03 (33.8%) | 0.52 ± 0.04 (38.8%) | 0.55 ± 0.04 (40.2%) |
| Compound 3g | 0.38 ± 0.02 (30.9%) | 0.42 ± 0.03 (38.2%) | 0.48 ± 0.03 (43.5%) | 0.50 ± 0.04 (45.7%) |
| Compound 3i | 0.35 ± 0.02 (36.4%) | 0.38 ± 0.02 (44.1%) | 0.42 ± 0.03 (50.6%) | 0.45 ± 0.03 (51.1%) |
| Compound 3l | 0.33 ± 0.02 (40.0%) | 0.36 ± 0.02 (47.1%) | 0.40 ± 0.03 (52.9%) | 0.43 ± 0.03 (53.3%) |
| Compound 4k | 0.42 ± 0.03 (23.6%) | 0.48 ± 0.04 (29.4%) | 0.55 ± 0.04 (35.3%) | 0.58 ± 0.05 (37.0%) |
Antidiabetic Activity
The pyrrolopyridine scaffold has also been investigated for its potential in the management of diabetes. A study focused on 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines demonstrated their efficacy as antidiabetic agents. In vitro assays using RIN5F cells revealed that these compounds induced glucose and concentration-dependent insulin secretion researchgate.net.
The most potent compounds from this series, 2c and 3c, were further evaluated in vivo in C57BL/6J mice. Both compounds exhibited dose-dependent insulin secretion and a significant reduction in blood glucose levels researchgate.net. Notably, these compounds were found to be equipotent at the tested doses and more potent than the reference compound, BL 11282, at all time points researchgate.net.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR analysis provides valuable insights into how modifications to the core and its substituents influence potency and selectivity.
Impact of Substituent Variations on Potency and Selectivity
For the anti-inflammatory pyrrolo[2,3-b]pyridine derivatives, the nature and position of substituents on the aromatic rings play a crucial role. For instance, in a series of pyrrolopyridines, the presence of a 4-methoxyphenyl group at the N-1 position and a phenyl or substituted phenyl group at the C-6 position appeared to be favorable for activity. Molecular docking studies have suggested that these substitutions can enhance the binding affinity of the compounds to the active site of the COX-2 enzyme.
In the context of antidiabetic activity, the substitution pattern on the pyrrolo[2,3-b]pyridine core is critical. For the 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines, variations in the substituents at the 2 and 5 positions of the pyrrolopyridine ring significantly impacted their insulinotropic activity researchgate.net.
Role of Core Structure Modifications
Modifications to the core this compound structure can profoundly affect its biological properties. For example, the oxidation state of the pyrrole (B145914) ring (dihydro vs. aromatic) can influence the molecule's three-dimensional conformation and its interaction with biological targets. While specific SAR data for the dihydro variant is limited, research on the broader class of 7-azaindoles suggests that the integrity of the bicyclic core is essential for maintaining biological activity. Any significant alteration to this core, such as ring opening or the introduction of bulky groups that distort the planar structure, can lead to a loss of potency.
Lead Compound Identification and Optimization Strategies
The process of identifying and optimizing lead compounds from the this compound series involves a systematic approach to enhance their therapeutic potential.
Initial screening of a library of derivatives often identifies "hit" compounds with modest activity. These hits then serve as the starting point for lead optimization. For instance, in the development of 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors, a lead compound was identified and subsequently optimized to yield derivatives with significantly improved potency rsc.org. This optimization process often involves iterative cycles of chemical synthesis and biological testing.
Common optimization strategies include:
Substituent Modification: Systematically altering the substituents on the core scaffold to improve potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance biological activity or reduce toxicity.
Scaffold Hopping: Replacing the core scaffold with a structurally different one while maintaining the key pharmacophoric features to explore new chemical space and improve drug-like properties.
Computational and Theoretical Investigations
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used to predict the binding mode of a ligand to its target protein.
Molecular docking studies on various pyrrolopyridine derivatives have successfully predicted their binding modes within the active sites of several protein kinases. For instance, in studies of imidazo-pyrrolopyridine derivatives as Janus kinase 1 (JAK1) inhibitors, docking simulations revealed key interactions with the hinge region of the kinase domain. nih.govnih.gov The pyrrolopyridine core of these inhibitors has been shown to form crucial hydrogen bonds with the backbone of residues such as Leu959 and F958 in JAK1. nih.gov Similarly, docking studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives as P21-activated kinase 4 (PAK4) inhibitors have highlighted strong interactions with the hinge region of the enzyme. nih.govmdpi.com These predictions are often validated by comparing the docked pose with the conformation of a co-crystallized ligand when available. nih.gov
Docking programs utilize scoring functions to estimate the binding affinity between a ligand and its target, often expressed as a binding energy value in kcal/mol. researchgate.net For a series of pyrrolopyridine derivatives targeting JAK1, calculated binding affinity scores showed a strong correlation with their experimentally determined inhibitory activities (IC50 values). nih.gov For example, one of the most active compounds in a particular study exhibited a binding affinity score of -10.2 kcal/mol. nih.gov These calculations are crucial for prioritizing compounds for synthesis and biological testing. While various methods exist for calculating binding free energies, their accuracy can vary, and they serve as a valuable tool in lead optimization. nih.gov
The following table summarizes representative binding affinity data for pyrrolopyridine derivatives against a protein kinase target, as reported in computational studies.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Pyrrolopyridine derivative | JAK1 | -10.2 | F958, L959 |
| Imidazo-pyrrolopyridine | JAK1 | Not specified | Hinge region residues |
| 7H-pyrrolo[2,3-d]pyrimidine | PAK4 | Not specified | Hinge region, β-sheets |
Note: The data presented are illustrative and derived from studies on various pyrrolopyridine analogs, not specifically 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol.
Molecular Dynamics Simulations to Elucidate Receptor Interactions
Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. youtube.com These simulations can validate the stability of binding modes predicted by molecular docking and offer deeper insights into the nature of the interactions. nih.govnih.govmdpi.com For imidazo-pyrrolopyridine derivatives targeting JAK1, MD simulations have been used to confirm the stability of the docked poses and to perform MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations to estimate binding free energies. nih.gov In studies of 7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4, MD simulations revealed that the inhibitors maintain strong interactions with the hinge region and surrounding beta-sheets. nih.govmdpi.com These simulations also highlighted the role of specific functional groups on the inhibitors in forming stable hydrogen bonds and electrostatic interactions. nih.govmdpi.com
In Silico Screening for Potential Biological Activities and Targets
In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. labo-code.comnih.govtechniques-ingenieur.fr This approach has been applied to pyrrolopyridine libraries to identify potential inhibitors for various kinases. For example, a virtual screening of pyrrolopyridine analogs was conducted to identify potential inhibitors of human mitogen-activated protein kinase-activated protein kinase-2 (MK-2). nih.gov Such screening efforts can efficiently narrow down a large number of compounds to a smaller, more manageable set for experimental testing, thereby accelerating the drug discovery process. labo-code.comtechniques-ingenieur.fr
Conformational Analysis of the Pyrrolopyridine Scaffold
The conformational flexibility of the pyrrolopyridine scaffold and its substituents plays a crucial role in its ability to bind to various biological targets. Both molecular docking and MD simulations inherently perform a conformational analysis of the ligand within the context of the receptor's binding site. youtube.com The pyrrolopyridine core itself is a relatively rigid structure, which can be advantageous in drug design as it reduces the entropic penalty upon binding. However, the substituents attached to this core can have significant conformational freedom. For instance, in the case of 7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4, the orientation of substituents was found to be critical for forming favorable interactions with charged residues in the active site. nih.govmdpi.com Computational techniques allow for the exploration of these conformational possibilities and their impact on binding affinity. youtube.com
Analytical Methodologies for Characterization and Quantification in Academic Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of newly synthesized batches of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol. These techniques probe the molecule's interaction with electromagnetic radiation, yielding a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including this compound.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the dihydropyrrole ring, the N-H proton of the pyrrole (B145914), and the O-H proton of the hydroxyl group. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) of these signals are characteristic of the molecule's structure.
¹³C NMR Spectroscopy: This method identifies the different carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for each of the seven carbon atoms in the bicyclic core. The chemical shifts of these carbons are indicative of their hybridization and chemical environment (e.g., aromatic vs. aliphatic, carbons bonded to nitrogen or oxygen).
2D NMR Techniques (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of adjacent protons within the molecule's framework.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure and confirming the connectivity of the fused ring system.
While specific, publicly available NMR data for this compound is scarce, research on analogous 7-azaindole (B17877) derivatives routinely employs these NMR techniques for comprehensive structural verification.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | ~3200-3600 (broad) |
| N-H stretch (pyrrole) | ~3300-3500 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 |
| C=C and C=N stretch (aromatic ring) | ~1500-1600 |
| C-O stretch (hydroxyl) | ~1050-1250 |
The presence and positions of these bands provide confirmatory evidence for the key functional groups within the molecule.
Mass Spectrometry (MS, HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): This provides the molecular weight of the compound. For this compound (C₇H₈N₂O), the expected molecular ion peak [M]⁺ would be at an m/z corresponding to its molecular weight (approximately 136.15 g/mol ). The fragmentation pattern can also offer structural clues.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to C₇H₈N₂O.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and for confirming the identity of a compound in a sample matrix. In the context of 7-azaindole derivatives, LC-MS is frequently used for the identification and characterization of metabolites and related impurities. ru.nl
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for determining the purity of a sample of this compound and for quantifying its concentration in various solutions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve:
Stationary Phase: A reversed-phase column (e.g., C18) is commonly used.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed in an isocratic or gradient elution mode.
Detection: A UV detector is often used, set at a wavelength where the compound exhibits strong absorbance.
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For the closely related precursor, 5-hydroxy-7-azaindole, purity is often specified as ≥98% as determined by HPLC. google.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle sizes in the stationary phase (<2 μm) and higher pressures than HPLC. This results in:
Increased Resolution: Better separation of the main compound from its impurities.
Faster Analysis Times: Significantly shorter run times compared to conventional HPLC.
Higher Sensitivity: The sharper and narrower peaks lead to improved detection limits.
UPLC, often coupled with mass spectrometry (UPLC-MS), is a powerful tool for the rapid and sensitive analysis of 7-azaindole derivatives, enabling detailed impurity profiling and quantitative analysis in complex matrices.
X-ray Crystallography for Structural Elucidation of Derivatives
Single-crystal X-ray diffraction is a powerful analytical technique that provides the definitive, three-dimensional structure of a crystalline solid at the atomic level. This methodology is instrumental in confirming the connectivity of atoms, stereochemistry, and intermolecular interactions within the crystal lattice of newly synthesized compounds. In the field of pyrrolo[2,3-b]pyridine chemistry, X-ray crystallography has been indispensable for verifying the structures of various derivatives, confirming the outcomes of complex synthetic sequences, and understanding their solid-state packing. researchgate.netresearchgate.net
Research on 7-azaindole derivatives frequently employs this technique. For instance, the crystal structure of 7-azaindole-3-carboxaldehyde was determined to crystallize in the monoclinic system with the space group P21/c. researchgate.net Similarly, a study on 3-Chloro-7-azaindole revealed its crystallization in the monoclinic system with the space group P21/n, where pairs of molecules form centrosymmetric dimers linked by N-H⋯N hydrogen bonds. researchgate.net
The analysis of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine showed that it also crystallizes in a monoclinic system and that weak intermolecular N-H···N interactions help to stabilize the crystal structure, leading to the formation of centrosymmetrical dimers. nih.gov In another example, the asymmetric unit of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine was found to contain two independent molecules, which are connected by pairs of N—H···N hydrogen bonds into inversion dimers. researchgate.net The dihydrochloride (B599025) salt of pexidartinib, a complex derivative, was crystallized as a dihydrate, and its structure was solved to understand the intricate network of N–H···O and N–H···Cl interactions. mdpi.com
These examples underscore the utility of X-ray crystallography in providing unambiguous structural proof for a wide array of 7-azaindole derivatives. The data generated, including unit cell dimensions, space group, and atomic coordinates, serve as the gold standard for structural confirmation.
Interactive Table: X-ray Crystallographic Data for Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound Name | Formula | Crystal System | Space Group | Reference |
| 7-Azaindole-3-carboxaldehyde | C8H6N2O | Monoclinic | P21/c | researchgate.net |
| 3-Chloro-7-azaindole | C7H5ClN2 | Monoclinic | P21/n | researchgate.net |
| trans-[PdCl2(7AI)2]·DMF | C16H17Cl2N5OPd | Monoclinic | P21/n | researchgate.net |
| 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | C12H9N3 | Monoclinic | Not Specified | nih.gov |
| 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | C12H9N3 | Not Specified | Not Specified | researchgate.net |
| Pexidartinib Dihydrochloride Dihydrate | C20H19Cl2F3N4O·2H2O | Not Specified | Not Specified | mdpi.com |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. It serves as a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.
In the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, elemental analysis is routinely reported as a key characterization data point. For the compound 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, with a molecular formula of C12H9N3, the calculated elemental composition was C, 73.83%; H, 4.65%; N, 21.52%. nih.gov The experimental findings were C, 73.26%; H, 4.48%; N, 21.58%, showing good agreement. nih.gov
Similarly, for a more complex derivative, 1-tert-Butyl-5-oxo-4-phenyl-5,7-dihydro-1H-furo[3,4-b]pyrrolo[3,2-e]pyridine-3-carbonitrile (C20H17N3O2), the calculated values were C, 72.49%; H, 5.17%; N, 12.68%. acs.org The analysis found C, 72.30%; H, 5.48%; N, 12.69%, again confirming the proposed structure. acs.org This method provides a quantitative measure of a compound's composition, complementing the qualitative structural information from spectroscopic methods.
Interactive Table: Elemental Analysis Data for Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound Name | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |
| 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | C12H9N3 | C | 73.83 | 73.26 | nih.gov |
| H | 4.65 | 4.48 | nih.gov | ||
| N | 21.52 | 21.58 | nih.gov | ||
| 1-tert-Butyl-5-oxo-4-phenyl-5,7-dihydro-1H-furo[3,4-b]pyrrolo[3,2-e]pyridine-3-carbonitrile | C20H17N3O2 | C | 72.49 | 72.30 | acs.org |
| H | 5.17 | 5.48 | acs.org | ||
| N | 12.68 | 12.69 | acs.org |
Patent Landscape and Commercial Implications from an Academic Viewpoint
Analysis of Patent Literature on Pyrrolo[2,3-b]pyridine Derivatives
An examination of the patent literature reveals a significant focus on pyrrolo[2,3-b]pyridine derivatives as inhibitors of various protein kinases. These kinases are critical targets in the treatment of diseases such as cancer. The core 7-azaindole (B17877) structure serves as a versatile scaffold, with substitutions at various positions leading to selective inhibition of specific kinases. nih.gov
Patents in this area often claim a broad genus of pyrrolo[2,3-b]pyridine derivatives, defined by a general chemical formula, followed by specific examples of synthesized compounds. These patents typically cover the composition of matter, pharmaceutical compositions containing these compounds, and their methods of use in treating specific diseases.
For instance, numerous patents describe pyrrolo[2,3-b]pyridine derivatives as inhibitors of B-RAF, a protein kinase implicated in several cancers. nih.gov The successful development and commercialization of vemurafenib, a potent B-RAF inhibitor containing the pyrrolo[2,3-b]pyridine core, underscores the commercial significance of this class of compounds. nih.gov Other kinases targeted by patented pyrrolo[2,3-b]pyridine derivatives include fibroblast growth factor receptor (FGFR), glycogen synthase kinase-3β (GSK-3β), and SGK-1 kinase. google.comrsc.orgnih.gov
The following interactive table provides a summary of selected patents related to pyrrolo[2,3-b]pyridine derivatives, highlighting the diversity of their therapeutic applications.
| Patent/Application Number | Assignee/Applicant | Therapeutic Target/Application | General Compound Class |
|---|---|---|---|
| WO2006063167A1 | Not Specified | SGK-1 kinase inhibitors for diseases mediated by SGK-1 | Derivatives of 1H-pyrrolo[2,3-b]pyridine |
| WO2017072796A1 | Indian Institute of Chemical Technology | Phosphodiesterase3A (PDE3A) inhibitors for congestive heart failure and platelet aggregation | 2-pyridone based analogues |
| US Patent 6,627,754 | Not Specified | JAK kinase inhibitors for myeloproliferative disorders and other diseases | Pyrrolo[2,3-d]pyrimidine derivatives |
From an academic standpoint, this intense patenting activity signals the high commercial value placed on novel pyrrolo[2,3-b]pyridine derivatives. It also directs academic research towards the discovery of new derivatives with improved selectivity and potency, as well as the development of novel synthetic methodologies that can circumvent existing patents.
Academic Contributions to Industrial-Scale Synthesis Methods
The commercial viability of pyrrolo[2,3-b]pyridine derivatives is heavily dependent on the availability of efficient and scalable synthetic routes. Academic research has made significant contributions in this area, developing novel methods for the construction of the 7-azaindole core and its functionalization.
Traditional methods for synthesizing the 7-azaindole skeleton, such as the Fischer indole (B1671886) synthesis and the Bartoli indole synthesis, often have limitations when applied to industrial-scale production. researchgate.net Academic laboratories have focused on developing more robust and versatile methods, often employing modern synthetic techniques like transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org
For example, academic research has explored the use of palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, for the efficient synthesis of substituted 7-azaindoles. mdpi.com These methods offer greater functional group tolerance and milder reaction conditions compared to traditional methods, making them more amenable to large-scale synthesis.
The following table summarizes various synthetic methods for 7-azaindole derivatives developed in academic settings, which have potential for industrial-scale application.
| Synthetic Method | Key Features | Potential Industrial Advantages |
|---|---|---|
| Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) | Versatile for introducing a wide range of substituents. | High efficiency, functional group tolerance, and milder reaction conditions. |
| Protecting-group-free synthesis | Reduces the number of synthetic steps. | Increased efficiency, reduced waste, and lower cost. |
| One-pot procedures | Multiple reactions in a single vessel. | Time and resource-efficient, simplified purification. |
| Silver-catalyzed intramolecular cyclization | Does not require strong acid/base catalysts or N-substituted substrates. | Milder reaction conditions and potentially more environmentally friendly. |
Future Research Directions and Unexplored Avenues for 2,3 Dihydro 1h Pyrrolo 2,3 B Pyridin 5 Ol
Development of Novel and Green Synthetic Routes
While the 7-azaindole (B17877) scaffold has been the subject of extensive synthetic efforts, dedicated routes to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol are not well-established. alkalimetals.comresearchgate.net Future research should focus on developing efficient, scalable, and environmentally benign synthetic strategies.
Traditional methods for constructing the 7-azaindole ring system, such as the Fischer or Madelung indole (B1671886) syntheses, often require harsh conditions and have a limited scope. alkalimetals.comacs.org Modern synthetic chemistry offers a toolkit of more sophisticated and milder alternatives. A promising avenue involves the adaptation of palladium-catalyzed cross-coupling reactions, which have been successfully used for creating various substituted 7-azaindoles. researchgate.netorganic-chemistry.org A potential strategy could involve a Sonogashira coupling followed by a base-mediated cyclization. organic-chemistry.orgorganic-chemistry.org
Furthermore, the development of "green" synthetic routes is paramount. This includes exploring one-pot, multi-component reactions (MCRs) which improve efficiency by combining several steps without isolating intermediates. researchgate.netacs.org Another green approach is the use of water as a solvent, which has been shown to promote certain silver-catalyzed cyclizations of acetylenic amines to form azaindoles. organic-chemistry.org Investigating alkali-amide controlled domino reactions could also provide selective access to either the azaindole or azaindoline core from simple starting materials like 2-fluoro-3-methylpyridine (B30981) and aldehydes. rsc.org
Table 1: Potential Synthetic Strategies for Exploration
| Synthetic Approach | Key Features | Potential Starting Materials | Relevant Findings |
|---|---|---|---|
| Palladium-Catalyzed Cyclization | High efficiency, avoids protecting groups. organic-chemistry.org | 2-Amino-3-iodopyridine (B10696) derivatives and alkynes. | A two-step procedure involving Sonogashira coupling and subsequent cyclization with potassium tert-butoxide and 18-crown-6 (B118740) has proven effective for 2-substituted 7-azaindoles. organic-chemistry.org |
| O-Vinylhydroxylamine Annulation | Scalable, mild conditions, transition-metal-free. acs.orgchemrxiv.org | Aza-arene N-oxides and O-vinylhydroxylamines. | This method directly yields 7-azaindolines, which are the core structure of the target compound, through a acs.orgacs.org-sigmatropic rearrangement. acs.orgchemrxiv.org |
| Multi-Component Reactions (MCRs) | One-pot synthesis, diversity-oriented. acs.org | N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene (B1212753) compounds. | Efficiently generates highly substituted 7-azaindole frameworks in a single step. acs.org |
| Silver-Catalyzed "On-Water" Cyclization | Green solvent, avoids strong bases/acids. organic-chemistry.org | Acetylenic free amines. | Hydrogen bonding with water can enhance reactivity and regioselectivity for indole and azaindole synthesis. organic-chemistry.org |
Identification and Validation of New Biological Targets
The 7-azaindole scaffold is a well-known "hinge-binder" for protein kinases, a class of enzymes frequently implicated in cancer and other diseases. nih.govchemicalbook.com Derivatives have shown potent inhibitory activity against a range of kinases, including CDK9/CyclinT, Haspin, FGFR4, and PI3K. nih.govacs.orgnih.gov Therefore, a critical future direction is to screen this compound and its derivatives against a broad panel of human kinases. The 5-hydroxy group could form key hydrogen bonds within an ATP-binding pocket, potentially conferring novel selectivity profiles.
Beyond kinases, the 7-azaindole family has shown diverse biological activities, acting as antileishmanial agents and inhibitors of enzymes in bacteria. alkalimetals.comnih.gov It is crucial to perform broad phenotypic screening to uncover unexpected biological activities. Subsequent target deconvolution studies would then be necessary to identify the specific molecular targets responsible for any observed effects.
Table 2: Potential Biological Targets for Investigation
| Target Class | Rationale | Example Targets from Analogs |
|---|---|---|
| Protein Kinases | The 7-azaindole core is a proven kinase hinge-binding motif. nih.govchemicalbook.com | B-RAF, CDK9, Haspin, FGFR4, PI3K, CSF1R. nih.govnih.govacs.orgnih.govnih.gov |
| Protozoan Parasites | Related pyrroloquinolinones show antileishmanial activity. nih.gov | Leishmania donovani. nih.gov |
| Bacterial Enzymes | Azaindoles can bind to bacterial enzymes, conferring antibiotic resistance. alkalimetals.com | Erm methyltransferase family. alkalimetals.com |
| Tubulin | Pyrroloquinazolinone derivatives exhibit antitubulin activity. mdpi.com | Tubulin polymerization. mdpi.com |
Advanced Structural Modifications and Lead Optimization Strategies
Once initial biological activity is identified, a systematic lead optimization campaign will be essential. subharti.org This involves making targeted structural modifications to the this compound scaffold to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). danaher.comyoutube.com The use of deep learning and generative AI models could accelerate this process by suggesting novel structures with improved properties. arxiv.org
Key areas for modification include:
The 5-Hydroxy Group: This group can be alkylated to form ethers or acylated to form esters, probing its role as a hydrogen bond donor or acceptor. It can also be replaced with other functional groups like amines or thiols to explore different interactions.
The Pyrrolidine (B122466) Ring: Substituents can be introduced at the 1- or 2-positions of the dihydro-pyrrolo ring to modulate binding and physicochemical properties.
The Pyridine (B92270) Ring: The aromatic portion of the molecule offers multiple sites for substitution to fine-tune electronic properties and explore additional binding pockets in target proteins.
Structure-activity relationship (SAR) studies, guided by computational docking and, ideally, co-crystal structures, will be vital to rationally design next-generation compounds. danaher.comyoutube.com
Table 3: Lead Optimization Strategies
| Modification Strategy | Objective | Example Approaches |
|---|---|---|
| Pharmacophore Modification | Enhance potency and selectivity. | Alter the 5-hydroxy group (etherification, acylation); substitute on the pyrrolidine and pyridine rings. subharti.orgdanaher.com |
| Scaffold Hopping | Discover novel core structures with improved properties. | Replace the 7-azaindoline core with other bioisosteric heterocyclic systems. mdpi.com |
| Improving ADMET Properties | Increase solubility, permeability, and metabolic stability. | Introduce polar groups to increase solubility; 'harden' metabolically labile sites (e.g., replace C-H with C-F). youtube.com |
| Fragment-Based Growing | Build upon the core scaffold to engage new binding interactions. | Use the 7-azaindoline core as a starting fragment and add substituents that extend into new pockets of the target protein. nih.gov |
Applications in Chemical Biology and Probe Development
The inherent photophysical properties of the 7-azaindole chromophore make it an excellent tool for chemical biology. iastate.eduacs.org 7-Azaindole and its analog, 7-azatryptophan, are fluorescent and their emission is sensitive to the local environment, making them valuable as optical probes for studying protein structure and dynamics. iastate.eduacs.org
A significant future avenue is the development of this compound into a chemical probe. rsc.org By attaching a reactive moiety or a reporter tag (like a fluorophore or biotin) to the scaffold, it can be transformed into a tool for:
Target Identification: Identifying the specific protein targets of the compound in complex biological systems.
Activity-Based Protein Profiling (ABPP): Covalently labeling the active site of an enzyme to study its activity and identify inhibitors.
Biological Imaging: Visualizing the localization of the compound or its target within cells.
The 5-hydroxy group provides a convenient handle for chemical modification, allowing for the straightforward attachment of linkers and tags necessary for probe development. The unique spectral properties of the 7-azaindole core could be exploited to create probes with favorable characteristics, such as red-shifted absorption and emission profiles that minimize background fluorescence from native biomolecules. acs.org
Q & A
Q. Key Considerations :
- Reaction Time : Prolonged reflux (e.g., 30 hours) improves cyclization efficiency but may degrade thermally sensitive intermediates.
- Catalyst Selection : Pd(PPh₃)₂Cl₂/CuI systems enhance coupling efficiency in aryl-substituted analogs .
What advanced purification and characterization techniques are critical for ensuring structural fidelity of this compound derivatives?
Q. Basic Research Focus
- Purification :
- Characterization :
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in fused-ring systems .
How can researchers optimize substituent introduction at the 5-position of the pyrrolo[2,3-b]pyridine scaffold?
Q. Advanced Research Focus
- Electrophilic Aromatic Substitution : Nitration or halogenation at the 5-position is feasible under controlled conditions (e.g., HNO₃ at 0°C) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 105°C) enable aryl group introduction .
- Challenges : Steric hindrance from the fused ring may reduce reactivity; pre-functionalization with directing groups (e.g., -Bpin) improves regioselectivity .
Q. Advanced Research Focus
- Contradiction Example : Discrepancies in ¹H NMR chemical shifts for hydroxyl protons due to solvent polarity or tautomerism.
- Resolution Strategies :
- Deuterated Solvent Screening : Compare DMSO-d₆ (H-bonding) vs. CDCl₃ (non-polar) to identify tautomeric forms .
- Variable Temperature NMR : Heating to 50°C may coalesce split signals caused by slow exchange .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
What methodologies are employed to study structure-activity relationships (SAR) of this compound in medicinal chemistry?
Q. Advanced Research Focus
- Core Modifications :
- Assay Design :
How can researchers mitigate challenges in scaling up laboratory-scale syntheses of pyrrolo[2,3-b]pyridine derivatives?
Q. Advanced Research Focus
- Process Chemistry :
- Byproduct Management :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
